molecular formula C11H4Cl2F3IN2 B12814989 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B12814989
M. Wt: 418.96 g/mol
InChI Key: CQOWHTJSNCSOTN-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine (CAS 951231-50-8) is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Its core structure integrates a pyrimidine ring system strategically functionalized with iodine, trifluoromethyl, and dichlorophenyl substituents. The iodine atom at the 2-position serves as a highly versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid generation of diverse chemical libraries . The electron-withdrawing trifluoromethyl group enhances metabolic stability and can influence binding affinity to biological targets, while the 3,4-dichlorophenyl moiety provides a rigid, hydrophobic element common in active compounds targeting kinase enzymes . This specific substitution pattern makes it a critical intermediate in the development of potential protein kinase inhibitors (PKIs) . Pyrimidine derivatives are extensively investigated in oncology for their ability to disrupt crucial cellular signaling pathways by inhibiting kinases like EGFR, B-Raf, and MEK, which are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Furthermore, related iodopyrimidine structures have been explored as inhibitors of macrophage migration inhibitory factor (MIF) family proteins, which play key roles in cancer cell proliferation and immune evasion . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H4Cl2F3IN2

Molecular Weight

418.96 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl2F3IN2/c12-6-2-1-5(3-7(6)13)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H

InChI Key

CQOWHTJSNCSOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC(=N2)I)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrimidine derivatives bearing halogen substituents (e.g., 2-iodo-4-(trifluoromethyl)pyrimidine) serve as the core scaffold.
  • Dichlorophenyl halides (e.g., 3,4-dichlorophenyl bromide or chloride) are used for coupling.
  • Trifluoromethyl sources such as trifluoromethyl copper reagents or trifluoromethyl-containing building blocks enable the introduction of the CF3 group.

Introduction of the Trifluoromethyl Group

Two main strategies are employed:

  • Direct trifluoromethylation of halogenated pyrimidines using trifluoromethyl active species (e.g., trifluoromethyl copper reagents) that substitute bromo- or iodopyrimidines.
  • Construction of the pyrimidine ring from trifluoromethyl-containing building blocks, allowing the CF3 group to be incorporated during ring formation.

Iodination at the 2-Position

Iodination is typically achieved by:

  • Treating 2-chloropyrimidine derivatives with potassium iodide (KI) under reflux in acetone or other suitable solvents, facilitating halogen exchange to introduce iodine at the 2-position.
  • This step often follows or precedes trifluoromethylation depending on the synthetic route.

Attachment of the 3,4-Dichlorophenyl Group at the 6-Position

  • The 3,4-dichlorophenyl substituent is introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using the corresponding aryl boronic acid or stannane derivatives.
  • Alternatively, nucleophilic aromatic substitution can be employed if the pyrimidine ring is suitably activated.
  • Reaction conditions are optimized to prevent side reactions and ensure regioselectivity.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with hexanes/ethyl acetate mixtures as eluents.
  • Purity and identity are confirmed by NMR (1H, 13C, 19F), mass spectrometry, and sometimes single-crystal X-ray diffraction for structural confirmation.

Representative Synthetic Procedure (Adapted)

Step Reagents & Conditions Description Yield (%)
1 2-chloropyrimidine derivative + trifluoromethyl copper reagent, solvent (e.g., toluene), reflux Introduction of trifluoromethyl group at 4-position 60-70
2 Resulting 4-(trifluoromethyl)pyrimidine + KI, acetone, reflux 8 h Iodination at 2-position by halogen exchange 62-65
3 2-iodo-4-(trifluoromethyl)pyrimidine + 3,4-dichlorophenyl boronic acid, Pd catalyst, base, solvent (e.g., DMF), 80-100 °C Cross-coupling to attach 3,4-dichlorophenyl at 6-position 55-75
4 Column chromatography (silica gel, hexanes/ethyl acetate 90:10) Purification -

Yields are approximate and depend on reaction scale and conditions.

Research Findings and Optimization Notes

  • Reaction time and temperature are critical for maximizing yield and minimizing by-products.
  • Choice of solvent affects solubility and reaction kinetics; polar aprotic solvents like DMF or DMSO are often preferred for coupling steps.
  • Catalyst selection (e.g., Pd(PPh3)4 or Pd(dba)2 with Xantphos ligand) influences coupling efficiency and selectivity.
  • Microwave-assisted synthesis has been reported to accelerate similar heterocyclic syntheses, reducing reaction times from hours to minutes while improving purity and yield, aligning with green chemistry principles.
  • Analytical monitoring by NMR and mass spectrometry throughout the synthesis ensures structural integrity and guides purification steps.

Summary Table of Key Preparation Methods

Preparation Step Method Reagents Conditions Yield Range Notes
Trifluoromethylation Direct substitution or ring construction Trifluoromethyl copper reagent or CF3 building block Reflux in toluene or similar 60-70% Requires careful control of temperature
Iodination Halogen exchange Potassium iodide in acetone Reflux 8 h 62-65% Efficient halogen exchange
Aryl substitution Pd-catalyzed cross-coupling 3,4-Dichlorophenyl boronic acid, Pd catalyst, base 80-100 °C, 6-12 h 55-75% Ligand and catalyst choice critical
Purification Column chromatography Silica gel, hexanes/ethyl acetate Ambient temperature - Essential for high purity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 2 is highly reactive in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl and dichlorophenyl groups. Key reactions include:

Table 1: Nucleophilic substitution conditions and yields

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AminesDMF1002478–85
AlkoxidesDMF801270–75
ThiolsDMF1201865–72

Examples:

  • Reaction with morpholine in DMF at 100°C yields 2-morpholino derivatives (85%).

  • Sodium methoxide substitution produces 2-methoxy analogs (75%).

Transition Metal-Catalyzed Cross-Coupling

The iodide serves as an effective leaving group in Pd-mediated coupling reactions:

Table 2: Cross-coupling reactions and parameters

Reaction TypeCatalystBaseSolventYield (%)
SuzukiPd(PPh₃)₄K₂CO₃Dioxane/H₂O85–92
StillePdCl₂(PPh₃)₂DMF80–88

Notable examples:

  • Suzuki coupling with phenylboronic acid forms 2-aryl derivatives (92%) under mild conditions.

  • Stille coupling with vinylstannanes achieves 88% yield for C–C bond formation.

Dehalogenation Reactions

Catalytic hydrogenation removes the iodine substituent:

Conditions :

  • Catalyst: 10% Pd/C

  • Pressure: H₂ (1 atm)

  • Solvent: Ethanol

  • Yield: 75%

This reaction provides access to unsubstituted pyrimidine intermediates for further functionalization.

Functionalization of the Trifluoromethyl Group

While the CF₃ group is generally inert, it participates in:

  • Hydrolysis : Under strong basic conditions (NaOH, H₂O/EtOH, reflux), CF₃ converts to COOH in low yields (~30%).

  • Radical reactions : Photochemical activation enables CF₃ → CF₂R transformations, though limited data exists for this specific compound.

Heterocycle Formation

The pyrimidine core undergoes cyclization reactions:

  • With thiourea derivatives, it forms thieno[2,3-d]pyrimidines under SnCl₄/Et₃N catalysis (yields: 40–91%) .

  • Reaction with hydrazine yields pyrazolo[3,4-d]pyrimidine scaffolds.

Stability and Side Reactions

Key degradation pathways include:

  • Iodine displacement by trace moisture in polar aprotic solvents.

  • Ring-opening under strongly acidic conditions (HCl > 2M).

This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry, particularly for antiviral and anticancer agent development. The iodine atom’s versatility in cross-coupling and substitution reactions, combined with the stability of the CF₃ group, makes it valuable for late-stage diversification .

Scientific Research Applications

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(3,4-dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can be compared to related pyrimidine derivatives, as summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Notable Properties References
6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine C₁₁H₄Cl₂F₃IN₂ 418.97 3,4-dichlorophenyl, I at C2 High lipophilicity; iodine enhances steric bulk and potential for substitution reactions
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine C₁₁H₄Cl₂F₃IN₂ 418.97 3,5-dichlorophenyl isomer Altered electronic effects due to symmetric Cl substitution; reduced steric hindrance compared to 3,4-dichloro isomer
6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 Phenyl replaces iodine at C2 Lower molecular weight; enhanced π-π stacking potential due to aromatic phenyl group
6-(3,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine C₁₂H₇Cl₂F₃N₂S 339.17 Methylthio (-SMe) at C2 Increased nucleophilicity at C2; sulfur enhances hydrogen-bonding capacity
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine C₁₀H₄Cl₃FN₂ 277.50 Dichloro-pyrimidine core; fluorophenyl substituent Reduced steric bulk; fluorine introduces electronegativity, improving solubility in polar solvents

Positional Isomerism (3,4- vs. 3,5-Dichlorophenyl)

The 3,4-dichlorophenyl substituent in the target compound creates an asymmetric substitution pattern, leading to distinct electronic and steric effects compared to the 3,5-dichlorophenyl isomer. For example:

  • Steric Effects : The 3,5-dichloro isomer allows for more symmetric interactions in crystal packing, as evidenced by higher melting points in analogs like DT348 ().

Substituent Effects at C2

Replacing the iodine atom with other groups significantly alters the compound’s properties:

  • Iodo vs. Phenyl : The iodine atom (atomic radius ~1.33 Å) introduces steric hindrance and polarizability, whereas the phenyl group (C₆H₅) enables π-π interactions with aromatic biomolecular targets. For instance, 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS 1820711-06-5) exhibits a molecular weight of 369.20 g/mol and is used in ligand design for kinase inhibition .
  • Iodo vs. Methylthio : The methylthio group (-SMe) in analogs like DT334 () increases nucleophilicity at C2, facilitating alkylation or oxidation reactions absent in the iodo derivative.

Trifluoromethyl Group vs. Other Electron-Withdrawing Groups

The trifluoromethyl (-CF₃) group at C4 is a hallmark of this compound class. Compared to alternatives like nitro (-NO₂) or cyano (-CN) groups:

  • Metabolic Stability: The -CF₃ group resists oxidative degradation better than -NO₂, as seen in analogs like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine ().
  • Electron-Withdrawing Strength: -CF₃ has a moderate electron-withdrawing effect (σₚ = 0.54), whereas -NO₂ (σₚ = 1.27) significantly deactivates the pyrimidine ring, reducing reactivity .

Biological Activity

6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

  • IUPAC Name : 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine
  • Molecular Formula : C11H6Cl2F3IN2
  • Molecular Weight : 396.08 g/mol
  • CAS Number : Not directly available but related compounds can be referenced for synthesis and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including those containing trifluoromethyl and halogen substituents. The presence of the trifluoromethyl group is often associated with enhanced antibacterial activity against Gram-positive bacteria.

  • Case Study : A compound structurally similar to 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. Studies indicate that modifications in the pyrimidine structure can lead to varying degrees of cytotoxicity against cancer cell lines.

  • Research Findings :
    • A related compound demonstrated IC50 values of 15.63 µM against MCF-7 breast cancer cells, comparable to established chemotherapeutics like doxorubicin .
    • Another study showed that derivatives with electron-withdrawing groups (such as trifluoromethyl) at specific positions on the pyrimidine ring significantly increased cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural components:

Substituent TypeEffect on Activity
Trifluoromethyl GroupEnhances antibacterial and anticancer activity
Iodine SubstitutionOften increases lipophilicity and cellular uptake
Chlorinated Aromatic RingsModulates electronic properties, affecting binding affinity

Table of Biological Activities

CompoundActivity TypeMIC/IC50 ValuesReference
6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidineAntimicrobial32 - 128 µg/mL
Similar Pyrimidine DerivativeAnticancer (MCF-7)15.63 µM
Trifluoromethyl PyrimidinoneAntitubercularMIC = 4.9 µM

Q & A

Q. What synthetic routes are commonly employed to prepare 6-(3,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves sequential halogenation and coupling reactions. For example:

  • Trifluoromethyl introduction: Use trifluoromethylation agents (e.g., CF₃Cu) under palladium catalysis at 80–100°C .
  • Iodination: Employ N-iodosuccinimide (NIS) in acetic acid at 0–25°C to avoid over-iodination byproducts .
  • Cross-coupling: Suzuki-Miyaura coupling with 3,4-dichlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at reflux .
    Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents for iodination) and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

Answer:

  • ¹H/¹³C NMR: Prioritize signals for the pyrimidine ring (e.g., C2-I at ~160 ppm in ¹³C NMR) and trifluoromethyl (CF₃) groups (distinctive triplet in ¹⁹F NMR at ~-60 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with isotopic patterns matching Cl and I .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., dihedral angles between pyrimidine and dichlorophenyl groups) .

Q. What safety protocols are critical when handling this compound during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact with iodinated intermediates .
  • Ventilation: Perform iodination steps in a fume hood due to volatile byproducts (e.g., HI) .
  • Waste Disposal: Segregate halogenated waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or trifluoromethyl group loss) be suppressed during synthesis?

Answer:

  • Temperature Control: Maintain iodination steps below 30°C to prevent C-I bond cleavage .
  • Catalyst Selection: Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for coupling reactions to reduce trifluoromethyl group destabilization .
  • Additives: Include silver salts (Ag₂O) to scavenge iodide ions and minimize retro-iodination .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

Answer:

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian software) .
  • Crystallographic Refinement: Analyze thermal displacement parameters in X-ray data to detect disorder in the dichlorophenyl ring .
  • Dynamic NMR: Perform variable-temperature NMR to assess conformational flexibility causing signal splitting .

Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds (e.g., >200°C for trifluoromethyl stability) .
  • Light Exposure Tests: Use UV-Vis spectroscopy to detect photolytic byproducts under 254 nm UV light .

Q. How can researchers design assays to probe kinase inhibition mechanisms involving this compound?

Answer:

  • In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-Glo™ kits to measure IC₅₀ values .
  • Molecular Docking: Perform AutoDock Vina simulations to predict binding poses at the ATP-binding site .
  • Cellular Uptake Studies: Employ fluorescence-labeled analogs to track subcellular localization in cancer cell lines .

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